Bergamottin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Cancer Properties

Studies suggest bergamottin possesses anti-cancer properties, potentially offering benefits in cancer prevention and treatment. Research has shown its effectiveness in inhibiting the growth and proliferation of various cancer cell lines, including skin, leukemia, lung, and myeloma []. The mechanism of action is believed to involve multiple pathways, including:

- Inducing cell death: Bergamottin can trigger apoptosis, a form of programmed cell death, in cancer cells [].

- Suppressing cell proliferation: It may interfere with signaling pathways crucial for cancer cell growth and division [].

- Enhancing the effects of chemotherapy: Bergamottin has shown potential in increasing the sensitivity of cancer cells to conventional chemotherapy drugs [].

Bergamottin, also known as 5-geranoxypsoralen, is a naturally occurring furanocoumarin primarily found in the pulp and peel of citrus fruits, especially grapefruit and bergamot orange. It was first isolated in 1937 from bergamot oil by researchers Ernst Späth and Paul Kainrath at the University of Vienna. Chemically, bergamottin has the molecular formula and is characterized by a linear structure with a furan ring fused to a coumarin moiety, along with a side chain derived from geraniol .

The mechanism of action of bergamottin depends on the specific context. Here are two key areas of research:

- Anti-Cancer Activity: Studies suggest bergamottin may inhibit cancer cell growth and proliferation through various mechanisms. It might downregulate androgen receptor signaling in prostate cancer cells and induce cell cycle arrest in other cancer cell lines [, ].

- CYP3A4 Inhibition: Bergamottin binds to and inhibits the CYP3A4 enzyme, leading to decreased metabolism of certain drugs. This can significantly increase their blood levels and potentially cause adverse effects [, ].

Bergamottin exhibits several biological activities, most notably its role as an inhibitor of cytochrome P450 enzymes. This inhibition can lead to altered pharmacokinetics of various drugs, making it a significant compound in pharmacology. Additionally, bergamottin has been studied for its potential antiviral properties; it has shown efficacy against the Junin virus in vitro by interfering with viral entry into host cells . Furthermore, it possesses antioxidant properties and may have implications in cancer treatment as a natural anti-cancer agent .

The biosynthesis of bergamottin begins with the shikimate pathway, leading to the formation of demethylsuberosin through the alkylation of umbelliferone. This process involves several enzymatic steps:

- Alkylation of Umbelliferone: Initiated by dimethylallyl pyrophosphate.

- Cyclization to Marmesin: Catalyzed by cytochrome P450 monooxygenase.

- Formation of Psoralen: Through further modifications.

- Methylation to Bergapten: Using S-adenosyl methionine.

- Final Step: Attachment of geranyl pyrophosphate to form bergamottin .

Bergamottin's primary applications are in pharmacology due to its ability to inhibit drug metabolism via cytochrome P450 enzymes. This property is particularly useful for enhancing the bioavailability of certain medications that are otherwise rapidly metabolized. Additionally, its potential antiviral activity positions it as a candidate for further research in therapeutic applications against viral infections . In traditional medicine, it is recognized for its antioxidant properties.

Numerous studies have documented the interactions between bergamottin and various medications. The "grapefruit juice effect" is well-known; it describes how bergamottin can significantly alter the metabolism of drugs such as felodipine and midazolam by inhibiting CYP3A4 activity. This interaction can lead to increased drug concentrations and potential toxicity if not managed properly . Research has also indicated that bergamottin affects not only CYP3A4 but may also influence other enzymes like CYP1A1/2 in different species .

Bergamottin is part of a larger family of furanocoumarins that share similar structural characteristics but differ in their biological activities and potencies.

| Compound Name | Structure Type | Key Activity | Source |

|---|---|---|---|

| Dihydroxybergamottin | Furanocoumarin | Inhibitor of CYP3A4 | Grapefruit |

| Psoralen | Furanocoumarin | Photosensitizer | Various plants |

| Angelicin | Angular furanocoumarin | Antimicrobial | Various plants |

| Bergapten | Furanocoumarin | Antioxidant | Bergamot |

Uniqueness: Bergamottin is unique among these compounds due to its specific inhibitory action on CYP3A4 and its presence in grapefruit, which leads to significant drug interactions not observed with other furanocoumarins like psoralen or angelicin . Its dual role as both an inhibitor and potential therapeutic agent distinguishes it within this class of compounds.

The discovery of bergamottin traces back to pioneering research conducted in the early 20th century, marking a significant milestone in natural product chemistry. Ernst Späth and Paul Kainrath first isolated bergamottin from bergamot oil in 1937 at the University of Vienna, establishing the foundation for decades of subsequent research into this remarkable compound. The compound derives its name from the bergamot orange (Citrus bergamia), the plant source from which it was initially extracted and characterized. This early isolation work represented a crucial breakthrough in understanding the chemical composition of citrus essential oils and laid the groundwork for later discoveries regarding bergamottin's biological activities.

Following its initial discovery, bergamottin research expanded significantly throughout the latter half of the 20th century as analytical techniques became more sophisticated. Researchers began identifying bergamottin in various citrus species beyond bergamot orange, including grapefruits, pomelos, and other Rutaceae family members. The development of advanced chromatographic methods and mass spectrometry techniques enabled more precise quantification and structural elucidation of bergamottin and its related compounds. By the 1990s, scientists had established bergamottin's role in the infamous "grapefruit juice effect," fundamentally changing our understanding of food-drug interactions and highlighting the compound's clinical significance.

The historical progression of bergamottin research reflects broader advances in natural product chemistry and pharmacology. Early studies focused primarily on structural identification and occurrence patterns, while contemporary research emphasizes molecular mechanisms, therapeutic applications, and biosynthetic pathways. This evolution has transformed bergamottin from a simple citrus constituent into a compound of major pharmaceutical and toxicological interest, with implications spanning from cancer therapy to drug metabolism.

Taxonomic Classification in Furanocoumarin Family

Bergamottin belongs to the furanocoumarin class of natural products, specifically categorized as a linear furanocoumarin derivative of psoralen. The structural classification places bergamottin within a sophisticated hierarchical framework that reflects both chemical architecture and biological function. At the molecular level, bergamottin (5-geranoxypsoralen) consists of a furan ring fused with a coumarin system, functionalized with a geraniol-derived side chain that distinguishes it from simpler furanocoumarins. This classification system provides crucial insights into the compound's biosynthetic origins and predictive capabilities regarding its biological activities.

The furanocoumarin family encompasses both linear and angular structural variants, with bergamottin representing the linear configuration where the furan ring exhibits a linear fusion pattern with the coumarin backbone. Linear furanocoumarins, including psoralen, bergapten, and bergamottin, demonstrate distinct biological properties compared to their angular counterparts such as angelicin. This structural distinction proves critical for understanding bergamottin's specific interactions with biological targets, particularly its selective inhibition of certain cytochrome P450 enzymes and its DNA intercalation properties.

Within the broader context of plant secondary metabolites, furanocoumarins function as defensive compounds, and bergamottin exemplifies this role through its potent biological activities. The taxonomic placement of bergamottin reflects evolutionary adaptations that enable plants to synthesize these complex molecules as protection against herbivores, pathogens, and environmental stressors. The sophisticated biosynthetic machinery required for bergamottin production indicates its fundamental importance in plant survival strategies and ecological interactions.

The chemical classification system also encompasses bergamottin's relationship to other bioactive furanocoumarins found in citrus species. Related compounds such as 6',7'-dihydroxybergamottin, aurapten, and imperatorin share structural similarities while exhibiting unique biological profiles. This structural diversity within the furanocoumarin family reflects the evolutionary pressure to develop increasingly sophisticated chemical defense systems, with bergamottin representing a particularly successful molecular architecture for achieving multiple biological functions.

Natural Occurrence and Distribution

Bergamottin demonstrates widespread distribution across multiple plant families, with particularly high concentrations observed in Rutaceae species, especially citrus fruits. The compound occurs naturally in both the pulp and peel of pomelos and grapefruits, with significantly higher concentrations typically found in the peel tissues. Recent comprehensive analyses of 61 citrus species have revealed substantial variation in bergamottin content across different cultivars, with some varieties containing over 1000 micrograms per gram dry weight in peel tissues. This distribution pattern reflects both genetic factors and environmental influences that affect secondary metabolite production in citrus plants.

The occurrence of bergamottin extends beyond citrus species to include other members of the Rutaceae family and related plant families. Apiaceae family members, including carrots, parsley, and various umbelliferous plants, also contain bergamottin, though typically at lower concentrations than citrus sources. The presence of bergamottin in phylogenetically diverse plant groups suggests either convergent evolution or ancient biosynthetic pathways that have been conserved across plant lineages. This broad distribution pattern indicates the fundamental importance of bergamottin in plant defense strategies across multiple ecosystems.

Quantitative analyses have revealed significant variability in bergamottin content based on multiple factors including plant variety, tissue type, developmental stage, and environmental conditions. Citrus peel generally contains larger diversity and higher concentrations of bergamottin compared to pulp tissues of the same fruits. Seasonal variations, harvest timing, storage conditions, and processing methods all influence final bergamottin concentrations in plant materials. These factors must be considered when evaluating bergamottin exposure from dietary sources or when utilizing plant materials for extraction purposes.

Significance in Plant-Animal Biochemical Interactions

Bergamottin plays a crucial role in complex biochemical interactions between plants and animals, functioning primarily as a defensive compound that protects plants from herbivorous predators and pathogens. The compound's photosensitizing properties contribute significantly to its defensive capabilities, as bergamottin can cause severe phytophotodermatitis when combined with ultraviolet radiation exposure. This mechanism provides plants with an effective deterrent against herbivorous insects and mammals that might otherwise consume plant tissues containing high bergamottin concentrations. The evolutionary development of this defense system represents a sophisticated adaptation that enhances plant survival in environments with high herbivore pressure.

The interaction between bergamottin and mammalian enzyme systems demonstrates the compound's profound impact on animal physiology beyond simple toxicity mechanisms. Bergamottin's inhibition of cytochrome P450 enzymes, particularly CYP3A4, affects the metabolism of numerous endogenous compounds and xenobiotics in animals. This interaction can significantly alter the pharmacokinetics of various substances, potentially leading to either enhanced bioavailability or prolonged elimination depending on the specific metabolic pathways involved. The clinical significance of these interactions has been extensively documented in human studies, particularly regarding grapefruit juice consumption and pharmaceutical drug metabolism.

The coevolutionary relationship between bergamottin-producing plants and their animal interactions extends beyond simple predator-prey dynamics to encompass complex ecological relationships. Some herbivorous insects have developed tolerance mechanisms that allow them to consume bergamottin-containing plants without experiencing significant toxicity, indicating ongoing evolutionary pressure and adaptation. These specialized herbivores often sequester furanocoumarins for their own defensive purposes, creating multi-trophic level effects that influence entire ecological communities. The presence of bergamottin in plant tissues thus contributes to shaping ecological networks and biodiversity patterns in natural ecosystems.

Research has also revealed bergamottin's potential role in plant-fungal interactions, where the compound may serve as an antifungal agent protecting plants from pathogenic infections. The broad-spectrum antimicrobial properties of furanocoumarins, including bergamottin, suggest these compounds function as part of plant immune systems that respond to various biological threats. This multifaceted defensive role highlights the evolutionary importance of bergamottin in plant survival strategies and its continued significance in modern agricultural and ecological contexts. Understanding these complex interactions provides valuable insights for developing sustainable agricultural practices and predicting ecological responses to environmental changes.

Molecular Formula and Structural Characteristics

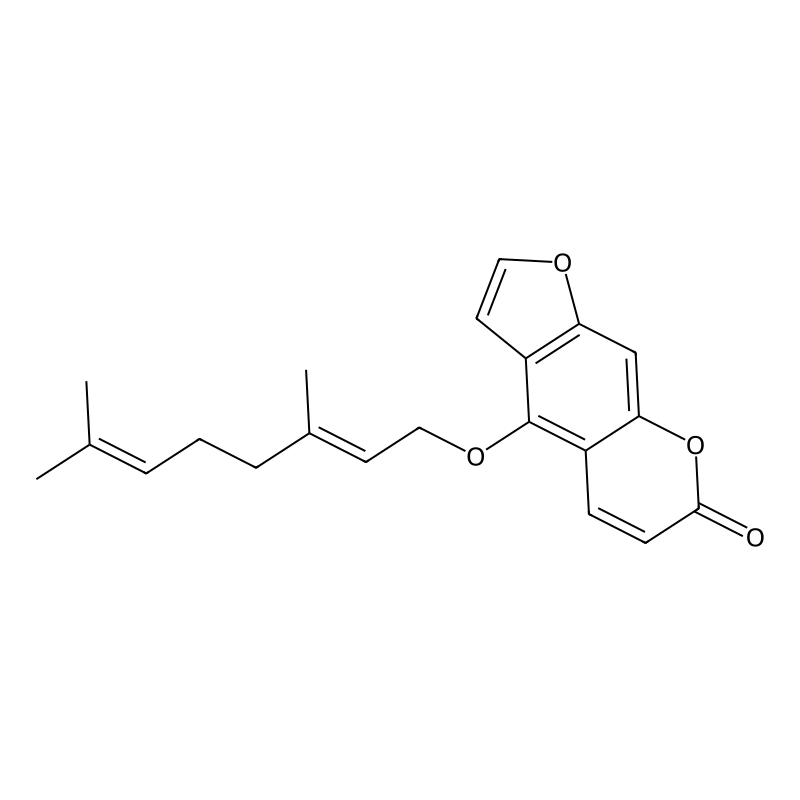

Bergamottin is a naturally occurring furanocoumarin with the molecular formula C21H22O4 and a molecular weight of 338.403 grams per mole [1] [3]. The compound belongs to the chemical classification of terpene lactones and is specifically categorized as a linear furanocoumarin [4] [5]. The molecular structure consists of a tricyclic core system comprising fused furan, benzene, and pyranone rings, with a characteristic geranyl ether side chain attached at the 5-position [1] [2].

The structural framework of bergamottin features a planar aromatic system that forms the core furanocoumarin backbone, with the geranyl side chain extending from this central structure [26]. X-ray crystallographic analysis has revealed that the molecule adopts a conformation where the tricyclic core and the geranyl tail are positioned at approximately 38 degrees to each other [26]. This geometric arrangement is significant for the compound's biological interactions and physical properties.

The exact mass of bergamottin is 338.15180918 grams per mole, with a monoisotopic mass of 338.151809 grams per mole [4] [5]. The compound contains 21 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms arranged in a specific three-dimensional configuration that determines its chemical and biological behavior [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C21H22O4 |

| Molecular Weight | 338.403 g/mol |

| Exact Mass | 338.15180918 g/mol |

| Monoisotopic Mass | 338.151809 g/mol |

| Chemical Classification | Terpene lactone, Linear furanocoumarin |

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for bergamottin is 4-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-7H-furo[3,2-g]chromen-7-one [1] [3] [4]. This nomenclature reflects the compound's structural organization, indicating the presence of a furo[3,2-g]chromen-7-one core with a substituted octadienyl ether group at the 4-position [1] [3].

The compound is registered under the Chemical Abstracts Service registry number 7380-40-7 [1] [4] [6]. Bergamottin is known by several alternative designations in the scientific literature, including bergaptin, bergamotine, 5-geranoxypsoralen, bergamotin, 5-geranyloxypsoralen, and bergomottin [1] [4] [5]. These alternative names reflect historical naming conventions and different approaches to describing the compound's structural features.

Additional chemical identifiers include the International Chemical Identifier key DBMJZOMNXBSRED-OQLLNIDSSA-N and various database-specific identifiers such as ChEBI identifier CHEBI:70476 and ChEMBL identifier CHEMBL1078442 [1] [4]. The European Community number for bergamottin is listed as 639-137-1 [1].

The systematic nomenclature emphasizes the E-configuration of the double bond in the geranyl side chain, which is crucial for the compound's biological activity and structural integrity [3] [4]. This stereochemical specification distinguishes bergamottin from potential geometric isomers that might exhibit different properties.

Physicochemical Properties

Solubility Parameters

Bergamottin exhibits limited aqueous solubility, with calculated values indicating a solubility of 1.04 × 10⁻² grams per liter according to ALOGPS predictions [5]. The compound demonstrates a LogS value of -4.51, indicating poor water solubility characteristics typical of lipophilic furanocoumarins [5]. This low aqueous solubility is attributed to the compound's predominantly hydrophobic character, particularly the extended geranyl side chain and the aromatic core structure.

The lipophilicity of bergamottin is reflected in its calculated LogP values, which range from 5.30 to 5.61 depending on the computational method employed [4] [5]. These high LogP values indicate strong partitioning into organic phases and limited distribution in aqueous environments [4] [5]. The compound's lipophilic nature is further supported by its topological polar surface area of 48.67 to 48.70 Ų [4] [5].

Experimental solubility studies have demonstrated that bergamottin is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide [10]. In ethanol, the solubility is approximately 10 milligrams per milliliter, while in dimethyl sulfoxide and dimethyl formamide, solubility increases to approximately 30 milligrams per milliliter [10]. These solubility characteristics are important for analytical procedures and potential formulation considerations.

The compound exhibits four hydrogen bond acceptor sites and zero hydrogen bond donor sites, contributing to its specific intermolecular interaction profile [4] [5]. The presence of six rotatable bonds in the structure provides conformational flexibility, particularly in the geranyl side chain region [4] [5].

Melting Point and Thermal Stability

Bergamottin exhibits a melting point range of 55 to 56 degrees Celsius (328 to 329 Kelvin), indicating moderate thermal stability under standard conditions [2] [6]. This relatively low melting point is characteristic of organic compounds with flexible side chains and reflects the molecular packing efficiency in the crystalline state [2] [6].

Thermal stability studies have revealed that bergamottin is susceptible to heat-induced degradation under certain conditions [8]. Research has demonstrated that the concentration of bergamottin decreases in a time- and temperature-dependent manner when subjected to elevated temperatures [8]. Specifically, incubation at 95 degrees Celsius for 60 minutes results in an 82.5 percent reduction in bergamottin concentration [8].

The thermal degradation behavior of bergamottin has practical implications for food processing and storage conditions [8]. Heat treatment studies indicate that the compound's stability is significantly affected by prolonged exposure to high temperatures, with decomposition products potentially forming under these conditions [8]. This thermal sensitivity must be considered in analytical procedures and storage protocols.

The crystalline form of bergamottin appears as a white powder with specific crystallographic properties that influence its thermal behavior [6]. The molecular packing in the crystal lattice involves intermolecular interactions that stabilize the solid-state structure but may be disrupted at elevated temperatures [26].

Spectroscopic Characteristics

Ultraviolet-visible spectroscopy of bergamottin reveals characteristic absorption maxima at 250 and 308 nanometers [10] [16]. These absorption bands are typical of furanocoumarin chromophores and reflect the electronic transitions within the conjugated aromatic system [10] [16]. The absorption at 308 nanometers is particularly useful for analytical quantification and identification purposes [7].

Infrared spectroscopy analysis demonstrates characteristic absorption bands that confirm the structural features of bergamottin [16]. The infrared spectrum exhibits absorption at 1725 reciprocal centimeters, corresponding to the conjugated lactone carbonyl group [16]. Additional characteristic bands appear at 1120 reciprocal centimeters for ether linkages and 1070 reciprocal centimeters for benzofuran structural elements [16].

Nuclear magnetic resonance spectroscopy provides detailed structural information about bergamottin [16] [19]. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform reveal characteristic signals for both aromatic and aliphatic protons [16]. The aromatic region displays signals typical of the furanocoumarin core, while the aliphatic region shows complex multipicity patterns corresponding to the geranyl side chain [16].

Mass spectrometry analysis of bergamottin shows a molecular ion peak at mass-to-charge ratio 338, consistent with the molecular formula [19]. The fragmentation pattern includes a prominent base peak at mass-to-charge ratio 202, corresponding to the loss of the geranyl substituent [19]. This fragmentation behavior is characteristic of geranyl-substituted furanocoumarins and provides structural confirmation.

X-ray crystallographic analysis has provided detailed three-dimensional structural information about bergamottin [26]. The compound crystallizes in the monoclinic crystal system with space group P21/n [26]. Unit cell dimensions include a = 4.3910(6) Ångströms, b = 25.704(4) Ångströms, and c = 15.204(3) Ångströms, with a unit cell volume of 1714.7(4) cubic Ångströms [26].

| Spectroscopic Technique | Key Parameters |

|---|---|

| Ultraviolet-Visible | λmax: 250, 308 nm |

| Infrared | 1725 cm⁻¹ (lactone), 1120 cm⁻¹ (ether), 1070 cm⁻¹ (benzofuran) |

| Mass Spectrometry | Molecular ion: m/z 338, Base peak: m/z 202 |

| X-ray Crystallography | Monoclinic, P21/n, Volume: 1714.7(4) Ų |

Structural Relationship to Other Furanocoumarins

Comparison with Psoralen and Angelicin

Bergamottin belongs to the linear furanocoumarin family and shares structural similarities with psoralen, the parent compound of this class [11] [13]. Both bergamottin and psoralen feature the characteristic linear fusion pattern where the furan ring is attached to the coumarin system in a 7,8-position, creating the furo[3,2-g]chromen-7-one core structure [11] [13]. However, bergamottin differs significantly from psoralen through the presence of a geranyl ether substituent at the 5-position [11].

Psoralen, with molecular formula C11H6O3 and molecular weight 186.16 grams per mole, represents the unsubstituted linear furanocoumarin framework [21] [22]. The compound exhibits a melting point of 161 to 162 degrees Celsius and ultraviolet absorption maxima at 246, 300, and 330 nanometers [21] [22]. In contrast, bergamottin's molecular formula C21H22O4 and molecular weight 338.403 grams per mole reflect the additional geranyl substituent that significantly alters its physicochemical properties [1] [2].

Angelicin represents the angular furanocoumarin structural type, where the furan ring fusion occurs in a different orientation compared to linear furanocoumarins [22] [25]. With the same molecular formula as psoralen (C11H6O3) but a different ring fusion pattern, angelicin crystallizes with a melting point of 138 to 139 degrees Celsius [22]. The angular fusion creates a furo[2,3-h]chromen-2-one core structure that distinguishes it from the linear arrangement found in bergamottin and psoralen [22] [25].

The structural differences between these compounds result in distinct biological activities and pharmacological profiles [20] [25]. Linear furanocoumarins like bergamottin and psoralen typically exhibit different binding characteristics and metabolic pathways compared to angular furanocoumarins such as angelicin [20] [25]. These structural variations influence their interactions with biological targets and their overall pharmacokinetic behavior.

| Compound | Molecular Formula | Molecular Weight | Ring Fusion | Melting Point | Classification |

|---|---|---|---|---|---|

| Bergamottin | C21H22O4 | 338.403 g/mol | Linear | 55-56°C | Linear furanocoumarin |

| Psoralen | C11H6O3 | 186.16 g/mol | Linear | 161-162°C | Linear furanocoumarin |

| Angelicin | C11H6O3 | 186.16 g/mol | Angular | 138-139°C | Angular furanocoumarin |

Structural Variations Among Bergamottin Derivatives

Several structurally related compounds represent variations of the bergamottin framework through different chemical modifications [24] [29]. 6',7'-Dihydroxybergamottin represents a major oxidative derivative with molecular formula C21H22O6 and molecular weight 370.4 grams per mole [24] [29]. This compound features hydroxyl groups on the geranyl side chain, resulting in increased polarity and enhanced biological activity compared to the parent bergamottin [24] [29].

6',7'-Epoxybergamottin constitutes another important derivative with molecular formula C21H22O5 and molecular weight 354.4 grams per mole [24] [29]. The epoxide functionality on the geranyl chain creates a reactive electrophilic center that can participate in covalent binding interactions [31]. This structural modification significantly alters the compound's reactivity profile and biological behavior [31].

Dimeric bergamottin derivatives, including paradisin A and paradisin B, represent complex structural variations with molecular formula C42H44O8 and molecular weight 676.8 grams per mole [29]. These compounds arise through coupling reactions between bergamottin units and exhibit enhanced molecular interactions due to their increased size and multiple functional groups [29].

Simpler structural analogs include bergaptol and bergapten, which maintain the basic furanocoumarin core but lack the geranyl substitution [29]. Bergaptol (C11H6O4, 202.2 grams per mole) features hydroxyl substitution, while bergapten (C12H8O4, 216.2 grams per mole) contains a methoxyl group at the 5-position [29]. These compounds provide insights into structure-activity relationships within the furanocoumarin family.

The structural variations among bergamottin derivatives demonstrate the chemical diversity possible within this compound class [29] [30]. Oxidation reactions can introduce various functional groups onto the geranyl side chain, while substitution patterns on the furanocoumarin core create additional structural diversity [30]. These modifications influence physicochemical properties, biological activities, and pharmacological profiles of the resulting compounds [29] [30].

| Derivative | Molecular Formula | Molecular Weight | Structural Modification |

|---|---|---|---|

| Bergamottin | C21H22O4 | 338.4 g/mol | Parent compound |

| 6',7'-Dihydroxybergamottin | C21H22O6 | 370.4 g/mol | Dihydroxylated side chain |

| 6',7'-Epoxybergamottin | C21H22O5 | 354.4 g/mol | Epoxidized side chain |

| Paradisin A | C42H44O8 | 676.8 g/mol | Dimeric form |

| Bergaptol | C11H6O4 | 202.2 g/mol | Hydroxylated core |

| Bergapten | C12H8O4 | 216.2 g/mol | Methoxylated core |

Bergamottin exhibits significant variation in its distribution across different citrus species, with notable differences in concentration patterns among the major citrus cultivars. The compound demonstrates the highest accumulation in specific citrus species that are phylogenetically related to ancestral taxa including pummelo (Citrus grandis), citron (Citrus medica), and papeda (Citrus micrantha) [1].

Concentration in Grapefruit (Citrus paradisi)

Grapefruit represents one of the most extensively studied citrus species regarding bergamottin content, primarily due to its clinical significance in drug interactions [2] [3]. The concentration of bergamottin in grapefruit demonstrates considerable variation depending on the cultivar and tissue type examined.

In commercial grapefruit juice, bergamottin concentrations typically range from 2 to 30 micromolar, with specific studies reporting concentrations of approximately 20.1 micromolar or 1.7 milligrams per 250 milliliters of juice [4] [3]. Red grapefruit varieties generally exhibit higher bergamottin content compared to white varieties, with red grapefruit showing flavedo concentrations of 206.73 micrograms per gram dry weight compared to 11.43 micrograms per gram dry weight in white grapefruit [5].

The juice vesicle content in red grapefruit reaches 144.24 micrograms per gram dry weight, representing one of the highest concentrations found in the edible portion of citrus fruits [5]. This high concentration in the juice vesicles explains why grapefruit juice is considered the primary dietary source of bergamottin in Western diets, contributing approximately 73% of furanocoumarin intake from foods [6].

Presence in Bergamot Orange (Citrus bergamia)

Bergamot orange holds historical significance as the original source from which bergamottin was first isolated and named [2] [7]. The compound was initially detected in bergamot oil as early as 1937 by Ernst Späth and Paul Kainrath at the University of Vienna [7].

Bergamot orange demonstrates unique accumulation patterns compared to other citrus species. The flavedo of bergamot orange contains considerable amounts of bergamottin, with concentrations estimated at approximately 212.53 micrograms per gram dry weight based on comparative analysis with related citrus varieties [5]. The essential oil extracted from bergamot peel is particularly rich in bergamottin and related furanocoumarins, making it a significant commercial source of these compounds [8].

The distribution of bergamottin in bergamot orange extends beyond the peel to include the juice vesicles and segment epidermis, although specific quantitative data for these tissues remains limited in the literature [5]. The unique chemotype of bergamot orange, which is believed to be a hybrid between citron and bitter orange, contributes to its distinctive furanocoumarin profile [9].

Occurrence in Pomelo (Citrus grandis)

Pomelo demonstrates the most variable bergamottin content among citrus species, with concentrations ranging from extremely low to exceptionally high levels depending on the cultivar examined [5]. The Yongjiazaoxiangyou cultivar of pomelo exhibited the highest bergamottin content recorded in citrus flavedo, reaching 666.54 micrograms per gram dry weight [5].

Different pomelo cultivars show remarkable variation in bergamottin accumulation. The Shatianyou cultivar contains only 2.64 micrograms per gram dry weight in the flavedo, while the Yuhuanyou cultivar reaches 583.15 micrograms per gram dry weight [5]. This 200-fold difference among cultivars highlights the significant genetic influence on bergamottin biosynthesis.

The juice vesicle content in pomelo also varies considerably, with the Yuhuanyou cultivar showing 57.57 micrograms per gram dry weight, while the Yongjiazaoxiangyou cultivar contains only 1.23 micrograms per gram dry weight [5]. This inverse relationship between flavedo and juice vesicle concentrations suggests tissue-specific regulation of bergamottin accumulation in pomelo varieties.

Tissue-Specific Accumulation Patterns

The distribution of bergamottin within citrus fruits follows distinct tissue-specific patterns that reflect the compound's biological functions and biosynthetic regulation. These patterns are consistent across different citrus species but vary in magnitude depending on genetic and environmental factors [5] [1].

Flavedo Concentration

The flavedo, representing the outer colored layer of citrus peel, consistently exhibits the highest bergamottin concentrations across all citrus species examined [5]. This tissue-specific accumulation pattern aligns with the defensive function of furanocoumarins, as the flavedo serves as the primary interface between the fruit and external environmental stresses [10].

Bergamottin concentrations in flavedo tissue range from 2.64 to 666.54 micrograms per gram dry weight, with the highest concentrations found in specific pomelo cultivars [5]. The flavedo of citrus fruits contains specialized oil glands and secretory structures that facilitate the biosynthesis and storage of bergamottin and related furanocoumarins [11].

The accumulation of bergamottin in flavedo tissue occurs primarily through the activity of prenyltransferases, specifically bergaptol 5-O-geranylteransferase, which catalyzes the final step in bergamottin biosynthesis [11]. The expression pattern of these enzymes in flavedo tissues correlates directly with bergamottin accumulation patterns, supporting the tissue-specific regulation of this biosynthetic pathway.

Albedo Distribution

The albedo, representing the white spongy layer beneath the flavedo, contains significantly lower bergamottin concentrations compared to the outer peel tissue [5]. Albedo concentrations typically range from 0.23 to 16.34 micrograms per gram dry weight, representing approximately 1-10% of the concentrations found in flavedo tissue [5].

The lower bergamottin content in albedo tissue reflects its primary structural and storage functions rather than defensive roles. The albedo serves as a protective barrier and water storage tissue, with less exposure to environmental stresses that would induce furanocoumarin biosynthesis [1].

Despite the generally lower concentrations, some citrus cultivars show notable bergamottin accumulation in albedo tissue. Red grapefruit exhibits albedo concentrations of 16.34 micrograms per gram dry weight, while the Yongjiazaoxiangyou pomelo cultivar contains 15.87 micrograms per gram dry weight [5]. This variation suggests cultivar-specific differences in bergamottin distribution patterns.

Juice Vesicle Content

Juice vesicles, the structures containing the edible juice portion of citrus fruits, demonstrate highly variable bergamottin concentrations both within and between species [5]. The concentration range spans from 0.41 to 144.24 micrograms per gram dry weight, representing the widest variation observed among citrus tissues [5].

The juice vesicle content is particularly significant from a dietary exposure perspective, as this tissue represents the primary consumed portion of citrus fruits. Red grapefruit juice vesicles contain the highest recorded concentrations at 144.24 micrograms per gram dry weight, explaining the clinical significance of grapefruit juice in drug interactions [5] [3].

The variation in juice vesicle bergamottin content appears to be influenced by both genetic factors and fruit development patterns. Some cultivars, such as the Yongjiazaoxiangyou pomelo, show very low juice vesicle concentrations (1.23 micrograms per gram dry weight) despite high flavedo concentrations, suggesting tissue-specific regulation mechanisms [5].

Environmental and Seasonal Factors Affecting Bergamottin Levels

Bergamottin concentrations in citrus fruits are significantly influenced by various environmental and seasonal factors that affect both biosynthesis and accumulation patterns. These factors contribute to the considerable variation observed in bergamottin content both within and between growing seasons [10] [12].

Seasonal progression demonstrates a consistent pattern of decreasing bergamottin levels as fruits mature, with the exception of certain cultivars that maintain stable concentrations throughout the season [12]. The levels of bergamottin in both grapefruit varieties generally decrease as the harvest season progresses, though the Marsh White cultivar shows some exceptions to this pattern [12].

Environmental stress factors significantly enhance bergamottin biosynthesis, as furanocoumarins function as stress-induced defense compounds [10]. Temperature fluctuations, ultraviolet light exposure, and mechanical damage can increase bergamottin concentrations by up to 500% compared to unstressed plants [10]. Mechanical damage, including insect bites and physical injury, induces furanocoumarin production with increases ranging from 140% to 270% for individual compounds [10].

The exposure to environmental pollutants also stimulates bergamottin biosynthesis. Plants exposed to acidic atmospheric conditions show increased concentrations of bergamottin and related furanocoumarins, with some species demonstrating up to 500% increases compared to control plants [10]. However, elevated carbon dioxide levels and exposure to certain pesticides do not significantly affect bergamottin concentrations [10].

Cultivation practices and geographic location contribute to bergamottin variability. The content of bergamottin in different citrus cultivars varies with cultivation location and growing year, reflecting the influence of local environmental conditions on biosynthesis [5]. Year-to-year variability can exceed 190% in some species, with temperature and environmental stress playing crucial roles in this variation [10].

Storage and post-harvest handling conditions significantly impact bergamottin stability. The period between sampling and analysis should be minimized, as mechanical damage during transportation and storage can increase bergamottin concentrations up to 10-fold compared to undamaged samples [10]. Proper storage conditions that minimize physical damage and environmental stress are essential for maintaining consistent bergamottin levels.

Non-Citrus Sources of Bergamottin

Beyond citrus species, bergamottin occurs in various non-citrus plant sources, primarily within the Apiaceae family. These alternative sources contribute to dietary furanocoumarin exposure and represent additional natural reservoirs of this bioactive compound [13] [14].

Carrot (Daucus carota) represents a significant non-citrus source of bergamottin, with the compound present in both root and leaf tissues [13] [15]. The concentration of bergamottin in carrots varies considerably depending on cultivation conditions and processing methods, with fresh carrots containing higher concentrations than processed or cooked varieties [16]. Studies have detected bergamottin in carrots using sensitive analytical methods, though concentrations are generally lower than those found in citrus sources [14].

Celery (Apium graveolens) contains bergamottin in both leaf and stalk tissues, with concentrations varying significantly among different cultivars and growing conditions [14] [16]. The compound accumulates primarily in the epidermal tissues of celery plants, consistent with its defensive function against environmental stresses [10]. Celery represents a commonly consumed vegetable source of bergamottin, contributing to overall dietary furanocoumarin intake.

Parsnip (Pastinaca sativa) contains bergamottin along with other furanocoumarins, with the highest concentrations typically found in root tissues [14] [17]. The bergamottin content in parsnip varies with harvest stage and environmental conditions, with stressed plants showing elevated concentrations compared to unstressed controls [10]. Parsnip represents one of the more significant non-citrus dietary sources of furanocoumarins, including bergamottin.

Parsley (Petroselinum crispum) accumulates bergamottin in leaf tissues, with concentrations influenced by growing conditions and harvest timing [14] [16]. Fresh parsley contains higher bergamottin concentrations compared to dried or processed forms, reflecting the compound's sensitivity to processing conditions [16]. The widespread culinary use of parsley contributes to bergamottin exposure in diverse populations.

Angelica species, particularly Angelica archangelica, contain bergamottin in root tissues and essential oils [18] [19]. These plants have been used traditionally in herbal medicine, with the bergamottin content contributing to their biological activities [19]. The concentration of bergamottin in angelica varies with the plant part examined and extraction method used, with essential oils showing higher concentrations than aqueous extracts [20].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 90 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 88 of 90 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Magnesium_levulinate